molecular formula C15H14F3NO2S B3749372 N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B3749372
M. Wt: 329.3 g/mol
InChI Key: LFEHORXRNKNWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as PF-04457845, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonyl compounds and has been shown to have promising effects on various biochemical and physiological processes. In

Mechanism of Action

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in various physiological processes, including pain modulation, stress response, and reward pathways. By blocking the NOP receptor, N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce pain and anxiety in animal models.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety and improve cognitive function in animal models of stress and Alzheimer's disease. Additionally, it has been shown to have potential analgesic effects without the development of tolerance or dependence.

Advantages and Limitations for Lab Experiments

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages as a research tool. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, its effects can vary depending on the animal model used, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for the study of N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide. One potential area of research is its use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in animal models, and further studies could explore its potential as a therapeutic agent in humans. Additionally, its potential use in the treatment of pain and anxiety could be further explored, particularly in combination with other drugs. Finally, the development of more soluble analogs could improve its utility as a research tool.

Scientific Research Applications

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on various biochemical and physiological processes, including inflammation, pain, and anxiety. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c16-15(17,18)13-7-4-8-14(11-13)22(20,21)19-10-9-12-5-2-1-3-6-12/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEHORXRNKNWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.